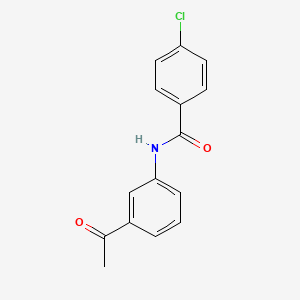

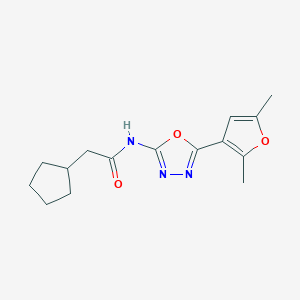

![molecular formula C10H12ClN5 B2427731 1-{6-Chloro-[1,2,4]triazolo[1,5-a]pyridin-2-yl}piperazine CAS No. 1520785-58-3](/img/structure/B2427731.png)

1-{6-Chloro-[1,2,4]triazolo[1,5-a]pyridin-2-yl}piperazine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound “1-{6-Chloro-[1,2,4]triazolo[1,5-a]pyridin-2-yl}piperazine” is a synthetic molecule that belongs to the class of triazolopyrimidines . Triazolopyrimidines are heterocyclic compounds, which means they contain atoms of at least two different elements in a cyclic structure . They are known for their ability to bind with a variety of enzymes and receptors in biological systems, thus exhibiting versatile biological activities .

Molecular Structure Analysis

Triazolopyrimidines have a five-membered aromatic azole chain containing two carbon and three nitrogen atoms . The specific molecular structure of “1-{6-Chloro-[1,2,4]triazolo[1,5-a]pyridin-2-yl}piperazine” is not provided in the retrieved sources.科学的研究の応用

Anticancer Activity

The 1,2,4-triazolo[1,5-a]pyridine scaffold, which is a part of the compound , has been found to have diverse pharmacological activities, including anticancer properties . This makes it a potential candidate for drug design and discovery in the field of oncology .

Antimicrobial Activity

The same scaffold has also been associated with antimicrobial activity . This suggests that it could be used in the development of new antimicrobial agents .

Analgesic and Anti-inflammatory Activity

The compound has shown potential in the treatment of pain and inflammation, indicating its possible use in the development of analgesic and anti-inflammatory drugs .

Antioxidant Activity

The 1,2,4-triazolo[1,5-a]pyridine scaffold has demonstrated antioxidant properties . This suggests its potential application in conditions where oxidative stress plays a key role .

Antiviral Activity

The compound has also shown antiviral properties , indicating its potential use in the development of antiviral drugs .

Enzyme Inhibition

The compound has been found to inhibit various enzymes, including carbonic anhydrase, cholinesterase, alkaline phosphatase, anti-lipase, and aromatase . This suggests its potential use in the treatment of conditions related to these enzymes .

Synthesis of Heterocyclic Compounds

The compound has been used in the microwave-mediated, catalyst-free synthesis of 1,2,4-triazolo[1,5-a]pyridines from enaminonitriles . This method demonstrates a broad substrate scope and good functional group tolerance, resulting in the formation of products in good-to-excellent yields .

Material Science Applications

1,2,4-triazolo[1,5-a]pyridine, a part of the compound , has been found to have applications in the field of material sciences . This suggests its potential use in the development of new materials .

作用機序

Target of Action

The compound 1-{6-Chloro-[1,2,4]triazolo[1,5-a]pyridin-2-yl}piperazine is a member of the triazole class of compounds . Triazole compounds are known to bind with a variety of enzymes and receptors in the biological system, thus showing versatile biological activities . .

Mode of Action

Triazole compounds, in general, are known to interact with their targets through binding, which can lead to changes in the function of the target .

Biochemical Pathways

It is known that triazole compounds can affect a variety of biochemical pathways due to their ability to bind with different enzymes and receptors .

Result of Action

Triazole compounds are known to have a wide range of effects due to their ability to interact with various targets .

特性

IUPAC Name |

6-chloro-2-piperazin-1-yl-[1,2,4]triazolo[1,5-a]pyridine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12ClN5/c11-8-1-2-9-13-10(14-16(9)7-8)15-5-3-12-4-6-15/h1-2,7,12H,3-6H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UOFACLBMVDECCH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C2=NN3C=C(C=CC3=N2)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12ClN5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.69 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

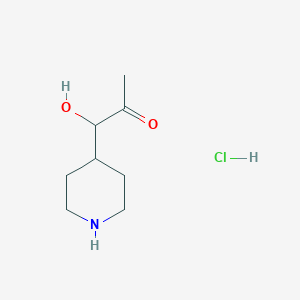

![2,6-Dioxaspiro[4.5]decan-10-one](/img/structure/B2427652.png)

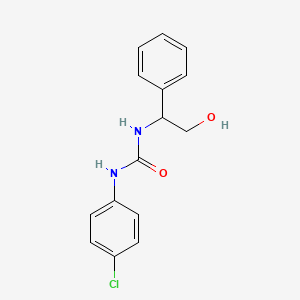

![2-(3-(4-(furan-2-carbonyl)piperazin-1-yl)-3-oxopropyl)-6,7,8,9-tetrahydro-3H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-4(5H)-one](/img/structure/B2427654.png)

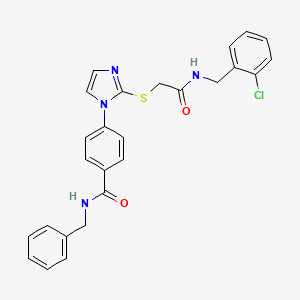

![N-[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]-3-(2,5-dioxopyrrolidin-1-yl)benzamide](/img/structure/B2427659.png)

![4-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]methyl}phenyl acetate](/img/structure/B2427663.png)

![N-[4-(4-phenyl-1,3-oxazol-2-yl)phenyl]-N'-[2-(trifluoromethyl)phenyl]urea](/img/structure/B2427665.png)

![N-(3-methylphenyl)-2-({3-oxo-2-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-2H,3H-imidazo[1,2-c]quinazolin-5-yl}sulfanyl)butanamide](/img/structure/B2427667.png)

![4-[5-(2-oxochromen-3-yl)-2-sulfanylidene-1H-imidazol-3-yl]benzoic acid](/img/structure/B2427670.png)